molecular formula C9H4N4 B14505416 2-Aminobenzene-1,3,5-tricarbonitrile CAS No. 64608-44-2

2-Aminobenzene-1,3,5-tricarbonitrile

Cat. No.: B14505416
CAS No.: 64608-44-2
M. Wt: 168.15 g/mol
InChI Key: JFJWATVUFXMVMG-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Aminobenzene-1,3,5-tricarbonitrile can be synthesized through the dimerization of malononitrile in the presence of bases such as sodium hydride or sodium alkoxide and acids . The reaction typically involves the use of ethanol as a solvent and requires heating to facilitate the formation of the desired product . Another method involves the reaction of vinylidene cyanide with malononitrile, followed by oxidation to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of catalysts, solvents, and reaction conditions can be optimized to maximize yield and purity. The compound is typically isolated through crystallization or other purification techniques.

Mechanism of Action

The mechanism of action of 2-aminobenzene-1,3,5-tricarbonitrile involves its interaction with molecular targets and pathways in biological systems. The compound’s amino and cyano groups play a crucial role in its reactivity and interactions with other molecules. In medicinal applications, it may mimic the operation of nerve growth factors and enhance nerve growth and tissue regeneration .

Comparison with Similar Compounds

2-Aminobenzene-1,3,5-tricarbonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific arrangement of amino and cyano groups, which confer distinct chemical properties and reactivity.

Properties

CAS No.

64608-44-2

Molecular Formula

C9H4N4

Molecular Weight

168.15 g/mol

IUPAC Name

2-aminobenzene-1,3,5-tricarbonitrile

InChI

InChI=1S/C9H4N4/c10-3-6-1-7(4-11)9(13)8(2-6)5-12/h1-2H,13H2

InChI Key

JFJWATVUFXMVMG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C#N)N)C#N)C#N

Origin of Product

United States

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